molecular formula C4H11NO8S2 B8466991 Sulfuric acid mono-[2-(2-sulfooxy-ethylamino)-ethyl]ester

Sulfuric acid mono-[2-(2-sulfooxy-ethylamino)-ethyl]ester

Cat. No. B8466991
M. Wt: 265.3 g/mol
InChI Key: LEJMJICYKHIDIR-UHFFFAOYSA-N
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Patent
US08680273B2

Procedure details

A carousel tube was charged with sulfuric acid mono-[2-(2-sulfooxy-ethylamino)-ethyl]ester (1 g) and D2O (3 mL). To the resulting stirred solution was added then added cyclopropylamin (0.7 mL). The resulting mixture was observed to form a stirrable thick slurry, which was heated at 50° C. overnight. Comparison of the 1H NMR of the title compound with the 1H NMR of the dihydrochloride salt of the title compound confirmed that the title compound was prepared and present in the resulting solution.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(O[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]OS(=O)(=O)O)(O)(=O)=O.[CH:16]1([NH2:19])[CH2:18][CH2:17]1>>[CH:16]1([N:19]2[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(=O)(O)OCCNCCOS(O)(=O)=O
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
C1(CC1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
To the resulting stirred solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to form a stirrable thick slurry, which

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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